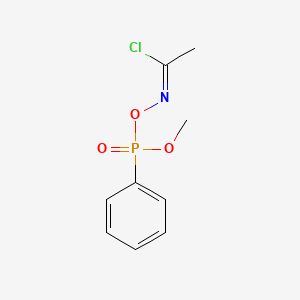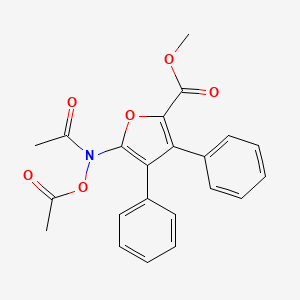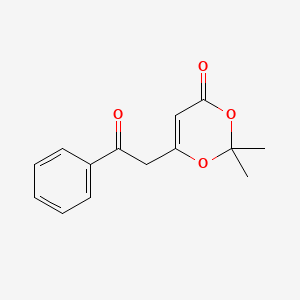
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one is a heterocyclic compound known for its unique structure and properties. It is characterized by a dioxin ring fused with a phenylethyl group, making it a valuable compound in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one typically involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazole. The process begins with the preparation of a solution of diisopropylamine in tetrahydrofuran (THF) at -78°C, followed by the addition of n-butyllithium. The 2,2,6-trimethyl-1,3-dioxin-4-one is then added dropwise, and the mixture is stirred before adding the 1-acylbenzotriazole. The reaction mixture is allowed to warm to room temperature overnight, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The organic phase is washed, dried, and purified by column chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenylethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones: These compounds share a similar dioxin ring structure but differ in the alkyl group attached.
4-Hydroxy-2-pyrones: These compounds are structurally related and exhibit similar chemical properties.
Uniqueness
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
136801-74-6 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2,2-dimethyl-6-phenacyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)17-11(9-13(16)18-14)8-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
YUPVSHRSWBHPBP-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=CC(=O)O1)CC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
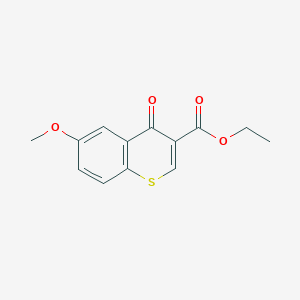
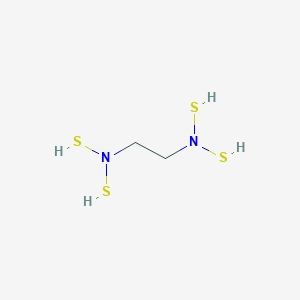
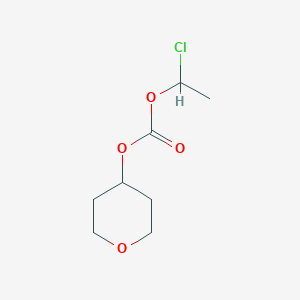
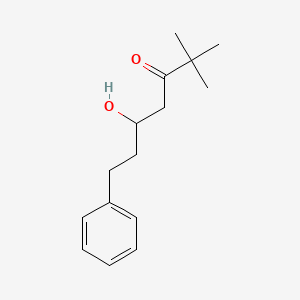
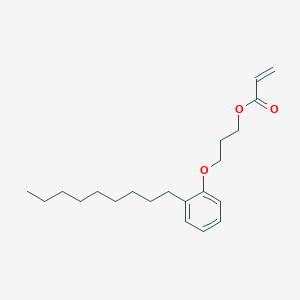
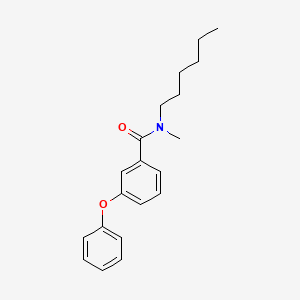
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)

![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)

![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
